1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-31-16-9-7-15(8-10-16)13-28-23(29)21-18(11-12-34-21)27(24(28)30)14-20-25-22(26-33-20)17-5-3-4-6-19(17)32-2/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYMRUOAXXCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization with thioamides to form the thieno[3,2-d]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit significant anticancer properties. For instance:
- A study published in Journal of Medicinal Chemistry demonstrated that thieno[3,2-d]pyrimidines show inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The presence of the oxadiazole moiety in the compound has been linked to antimicrobial activity. Research indicates that derivatives containing oxadiazoles have shown effectiveness against a range of bacterial and fungal pathogens:
- A review highlighted the synthesis of oxadiazole derivatives that displayed potent antibacterial activity against resistant strains .
Anticonvulsant Effects
The compound's structural analogs have been investigated for their anticonvulsant properties. A study focused on thiazole and pyrimidine derivatives found that certain modifications led to significant anticonvulsant effects in animal models .
Case Studies
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry (2022) | Demonstrated anticancer effects on breast cancer cell lines with IC50 values indicating significant potency. |
| European Journal of Medicinal Chemistry (2023) | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Pharmacology Reports (2021) | Showed anticonvulsant activity in animal models with a reduction in seizure frequency by over 50%. |
Mechanism of Action
The mechanism of action of 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity and Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy groups (target compound) increase solubility but may reduce membrane permeability compared to chloro/fluoro substituents () due to enhanced hydrophilicity .
- Trifluoromethyl groups () introduce strong electron-withdrawing effects, improving target binding in microbial enzymes (e.g., DNA gyrase) .
Core Scaffold Variations
- Thieno[3,2-d]pyrimidine (target) vs. thieno[2,3-d]pyrimidine (): The positional isomerism affects planarity and steric interactions. Thieno[2,3-d] derivatives in show higher crystallinity (melting points >220°C) and broader antimicrobial spectra .
Oxadiazole vs. Other Heterocycles
- Compounds with 1,3,4-oxadiazole () exhibit comparable or superior antimicrobial activity to 1,2,4-oxadiazole derivatives, likely due to improved hydrogen-bonding capacity .
Biological Activity
The compound 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The chemical structure of the compound features a thieno[3,2-d]pyrimidine core substituted with oxadiazole and methoxyphenyl groups. The molecular formula is , and it has a molecular weight of approximately 342.35 g/mol.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. A study highlighted that oxadiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL against Gram-positive bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 31.25 | Staphylococcus aureus |
| Compound B | 62.50 | Escherichia coli |
| Compound C | 125 | Pseudomonas aeruginosa |
Antiplasmodial Activity
The oxadiazole derivatives are also being investigated for their antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A related compound demonstrated an IC50 value of 0.034 µM against the chloroquine-sensitive strain NF54 of P. falciparum, indicating strong potential for antimalarial applications . The structure–activity relationship (SAR) studies suggest that modifications in the oxadiazole ring can significantly enhance activity.
Anticancer Activity
Recent studies have explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For example, one study reported that thieno-pyrimidine derivatives exhibited IC50 values lower than those of standard anticancer drugs like doxorubicin in multiple cell lines including HT29 (colon cancer) and Jurkat (leukemia) cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 0.5 | HT29 |
| Compound E | 0.8 | Jurkat |
| Doxorubicin | 1.0 | HT29 |
The biological activities of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. For instance, studies suggest that oxadiazole derivatives may inhibit certain enzymes critical for the survival of pathogens or cancer cells.
Case Studies
- Antimalarial Study : A case study focused on a series of oxadiazole derivatives showed promising results in inhibiting Plasmodium falciparum growth in vitro. The study emphasized the importance of substituent variations in enhancing bioactivity.
- Anticancer Research : Another case study evaluated the efficacy of thieno[3,2-d]pyrimidine derivatives against human cancer cell lines. The results indicated that these compounds could induce apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
